molecular formula C11H22OSi B068238 Triethyl(pent-4-ynoxy)silane CAS No. 174064-03-0

Triethyl(pent-4-ynoxy)silane

Cat. No.: B068238
CAS No.: 174064-03-0
M. Wt: 198.38 g/mol
InChI Key: XYOKERJRJGIYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(pent-4-ynoxy)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi It is characterized by the presence of a silicon atom bonded to three ethyl groups and a pent-4-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(pent-4-ynoxy)silane can be synthesized through several methods. One common approach involves the reaction of triethylsilane with pent-4-yn-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product. The general reaction scheme is as follows:

C₂H₅₃SiH+HOCH₂CH₂C≡CHC₂H₅₃SiOCH₂CH₂C≡CH+H₂\text{C₂H₅₃SiH} + \text{HOCH₂CH₂C≡CH} \rightarrow \text{C₂H₅₃SiOCH₂CH₂C≡CH} + \text{H₂} C₂H₅₃SiH+HOCH₂CH₂C≡CH→C₂H₅₃SiOCH₂CH₂C≡CH+H₂

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Triethyl(pent-4-ynoxy)silane undergoes various chemical reactions, including:

    Reduction: The silicon-hydrogen bond in triethylsilane is reactive and can participate in reduction reactions. For example, it can reduce aldehydes and ketones to their corresponding alcohols.

    Substitution: The pent-4-ynoxy group can undergo substitution reactions, where the alkyne moiety can be functionalized with different substituents.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.

    Solvents: Reactions are typically carried out in organic solvents like toluene, hexane, or dichloromethane.

    Temperature: Reaction temperatures can vary, but many reactions occur at room temperature or slightly elevated temperatures.

Major Products

    Alcohols: Reduction of carbonyl compounds yields alcohols.

    Functionalized Alkynes: Substitution reactions can produce a variety of functionalized alkynes.

    Silyl Ethers: Hydrosilylation reactions can form silyl ethers.

Scientific Research Applications

Triethyl(pent-4-ynoxy)silane has several applications in scientific research:

    Organic Synthesis: It is used as a reducing agent and a hydride source in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex molecules.

    Materials Science: The compound is used in the preparation of silicon-containing polymers and materials. Its unique structure allows for the incorporation of silicon into various polymer backbones, enhancing their properties.

    Biology and Medicine: Research is ongoing into the potential biological applications of silicon-containing compounds. This compound may be explored for its potential use in drug delivery systems or as a component in biomedical materials.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of triethyl(pent-4-ynoxy)silane in chemical reactions involves the activation of the silicon-hydrogen bond. Catalysts facilitate the cleavage of this bond, allowing the silicon atom to form new bonds with other atoms or groups. The pent-4-ynoxy group can also participate in reactions through its alkyne moiety, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar to triethyl(pent-4-ynoxy)silane, triethylsilane is used as a reducing agent and a hydride source in organic synthesis. it lacks the pent-4-ynoxy group, which limits its reactivity in certain reactions.

    Trimethylsilane: Another related compound, trimethylsilane, has three methyl groups attached to the silicon atom. It is less reactive than this compound due to the absence of the alkyne functionality.

    Triethylsilylacetylene: This compound contains an ethynyl group bonded to a triethylsilyl group. It shares some reactivity with this compound but differs in its overall structure and applications.

Uniqueness

This compound is unique due to the presence of both the triethylsilane and pent-4-ynoxy functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to undergo both reduction and hydrosilylation reactions makes it a versatile reagent in organic synthesis and materials science.

Properties

IUPAC Name

triethyl(pent-4-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h1H,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOKERJRJGIYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611802
Record name Triethyl[(pent-4-yn-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174064-03-0
Record name Triethyl[(pent-4-yn-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.